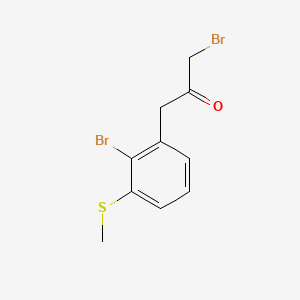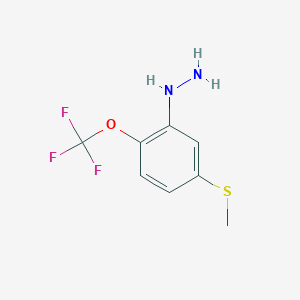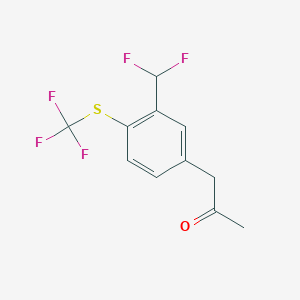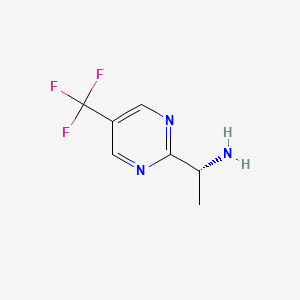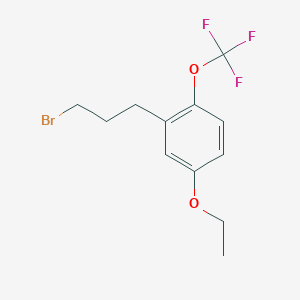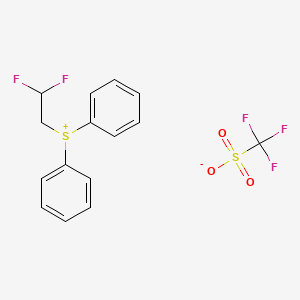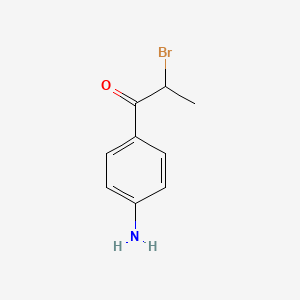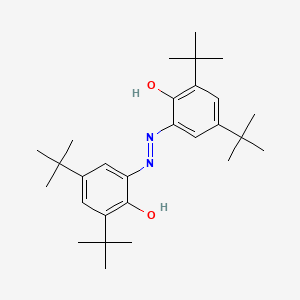![molecular formula C16H18N2O2 B14059258 (S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14059258.png)
(S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(7-Azaspiro[35]nonan-1-yl)isoindoline-1,3-dione is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further modified to introduce the spirocyclic structure. The reaction conditions often require the use of organic solvents such as toluene or dichloromethane, and the process is usually carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts, such as transition metals, can enhance the reaction efficiency and yield. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any double bonds present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents like halogens, alkyl halides, or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated spirocyclic compounds. Substitution reactions can result in a variety of substituted isoindoline-1,3-dione derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(7-Azaspiro[3
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including as an anti-cancer agent or in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-isoindoline-1,3-dione: This compound shares the isoindoline-1,3-dione core but lacks the spirocyclic structure.
Phthalimide: Another related compound, phthalimide, is structurally similar but does not contain the azaspiro moiety.
Spirocyclic Isoindoline Derivatives: These compounds have similar spirocyclic structures but may differ in the specific substituents or functional groups attached.
Uniqueness
(S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione is unique due to its combination of the isoindoline-1,3-dione core with a spirocyclic structure. This dual feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H18N2O2 |
|---|---|
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
2-[(3S)-7-azaspiro[3.5]nonan-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H18N2O2/c19-14-11-3-1-2-4-12(11)15(20)18(14)13-5-6-16(13)7-9-17-10-8-16/h1-4,13,17H,5-10H2/t13-/m0/s1 |
InChI-Schlüssel |
JMWSRPMBFSGUKK-ZDUSSCGKSA-N |
Isomerische SMILES |
C1CC2([C@H]1N3C(=O)C4=CC=CC=C4C3=O)CCNCC2 |
Kanonische SMILES |
C1CC2(C1N3C(=O)C4=CC=CC=C4C3=O)CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



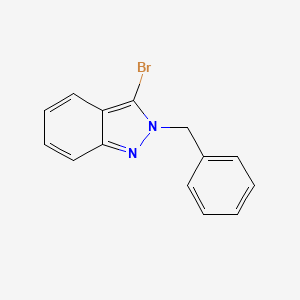
![[(Trimethylsilyl)oxy]acetic acid](/img/structure/B14059186.png)
